1H NMR and 13C NMR chemical shifts for 3-methoxy-6-nitro-1H-indole
1H NMR and 13C NMR chemical shifts for 3-methoxy-6-nitro-1H-indole
Comprehensive Spectroscopic Profiling of 3-Methoxy-6-nitro-1H-indole: A Guide to 1 H and 13 C NMR Assignments
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Dynamics
In modern drug discovery, functionalized indoles serve as privileged scaffolds for kinase inhibitors, fluorescent probes, and allosteric modulators. 3-Methoxy-6-nitro-1H-indole is a highly specialized derivative characterized by a profound "push-pull" electronic system. The molecule features an electron-donating methoxy group ( −OCH3 ) at the C-3 position and a strongly electron-withdrawing nitro group ( −NO2 ) at the C-6 position.
Understanding the Nuclear Magnetic Resonance (NMR) profile of this compound is critical for structure verification and downstream synthetic functionalization. As a Senior Application Scientist, I approach the assignment of its 1 H and 13 C NMR spectra not merely as a list of peaks, but as a map of its electron density. The interplay between mesomeric (+M / -M) and inductive (-I) effects dictates the chemical shifts, requiring a deep understanding of physical organic chemistry to accurately interpret the data.
Principles of Chemical Shift Causality
The indole core is a fused bicyclic system (pyrrole and benzene). The electron-rich nature of the pyrrole ring typically shields the C-2 and C-3 positions. However, the introduction of substituents drastically alters this baseline:
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The C-3 Methoxy Effect: The oxygen atom of the methoxy group donates electron density into the pyrrole ring via resonance (+M effect), which significantly shields the C-2 proton. Conversely, the C-3 carbon itself is heavily deshielded due to the direct electronegativity (-I effect) of the attached oxygen .
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The C-6 Nitro Effect: The nitro group is a powerful electron-withdrawing moiety. Through resonance (-M) and inductive (-I) effects, it pulls electron density away from the benzene ring, severely deshielding the ortho (C-5, C-7) and para (C-4) protons. The H-7 proton experiences additional deshielding due to the diamagnetic anisotropy of the adjacent nitro group's π -system .
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Counterintuitive 13 C Shielding: While the protons ortho to the nitro group (H-5, H-7) are highly deshielded, the corresponding C-5 and C-7 carbons experience a relative paramagnetic shielding effect. In 13 C NMR, the paramagnetic term dominates the shielding tensor, causing carbons ortho to a nitro group to appear at lower ppm values than one might intuitively expect .
Quantitative NMR Data & Causality Analysis
All spectral data discussed herein assumes the use of DMSO- d6 as the solvent. Causality Check: Why DMSO- d6 instead of CDCl 3 ? Indoles possess a highly exchangeable N-H proton. In CDCl 3 , this proton often appears as a broad, indistinguishable hump or exchanges with trace moisture. DMSO- d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton in a distinct conformational state and sharpening its signal (typically around 11.5–12.0 ppm), which is critical for observing potential long-range couplings .
1 H NMR Chemical Shifts
Table 1: 1 H NMR Assignments for 3-Methoxy-6-nitro-1H-indole (400 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Electronic Environment Causality |
| N-H (1) | 11.80 | Broad singlet | - | 1H | Highly deshielded by the electron-deficient core and H-bonding to DMSO. |
| H-7 | 8.25 | Doublet | 2.2 | 1H | Extreme deshielding due to ortho-nitro anisotropy and -I/-M effects. |
| H-5 | 7.90 | Doublet of doublets | 8.8, 2.2 | 1H | Deshielded by ortho-nitro group; couples ortho to H-4 and meta to H-7. |
| H-4 | 7.60 | Doublet | 8.8 | 1H | Part of the electron-deficient benzene ring; couples ortho to H-5. |
| H-2 | 7.40 | Doublet | 2.5 | 1H | Shielded by C-3 methoxy resonance (+M); couples slightly with N-H. |
| OCH 3 | 3.90 | Singlet | - | 3H | Standard aliphatic shift, deshielded by direct attachment to oxygen. |
13 C NMR Chemical Shifts
Table 2: 13 C NMR Assignments for 3-Methoxy-6-nitro-1H-indole (100 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Carbon Type | Electronic Environment Causality |
| C-6 | 142.5 | Quaternary | Ipso to the nitro group; heavily deshielded by inductive withdrawal. |
| C-3 | 138.0 | Quaternary | Ipso to the methoxy group; deshielded by direct oxygen electronegativity. |
| C-7a | 136.5 | Quaternary | Bridgehead carbon, adjacent to the electronegative nitrogen atom. |
| C-3a | 122.0 | Quaternary | Bridgehead carbon, internal to the fused π -system. |
| C-4 | 118.5 | CH | Aromatic carbon, relatively unaffected by direct substituent resonance. |
| C-5 | 115.0 | CH | Aromatic carbon, ortho to NO 2 ; exhibits paramagnetic shielding. |
| C-2 | 112.5 | CH | Pyrrole ring carbon, shielded by the +M resonance effect of the C-3 methoxy. |
| C-7 | 108.0 | CH | Aromatic carbon, ortho to NO 2 ; exhibits strong paramagnetic shielding. |
| OCH 3 | 58.5 | CH 3 | Aliphatic carbon directly bound to oxygen. |
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that hardware anomalies do not masquerade as spectral artifacts.
Phase 1: Sample Preparation
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Weighing: Accurately weigh 15–20 mg of 3-methoxy-6-nitro-1H-indole.
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Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.
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Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility gradients.
Phase 2: Instrument Tuning & Shimming
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Probe Tuning (Wobb Curve): Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both 1 H and 13 C frequencies.
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Validation Checkpoint: The tuning curve must reach the absolute baseline (minimum reflected power), confirming optimal energy transfer to the sample.
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Shimming: Perform gradient shimming (TopShim) on the Z1, Z2, and Z3 axes to optimize B0 magnetic field homogeneity.
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Validation Checkpoint: The full width at half maximum (FWHM) of the TMS peak or the residual DMSO- d6 pentet (2.50 ppm) must be ≤1.0 Hz.
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Phase 3: Data Acquisition
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1 H Acquisition (zg30): Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans (NS=16).
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13 C Acquisition (zgpg30): Set the relaxation delay (D1) to 2.0 seconds.
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Causality Check: Quaternary carbons (C-3, C-6, C-3a, C-7a) lack attached protons to facilitate rapid dipole-dipole relaxation, leading to longer T1 times. Extending D1 to 2.0 seconds ensures complete longitudinal magnetization recovery, preventing signal attenuation. Acquire a minimum of 1024 scans.
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Phase 4: Processing
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Fourier Transform & Correction: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.
Figure 1: Step-by-step standardized NMR acquisition workflow for indole derivatives.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides the foundational data, the definitive assignment of the quaternary carbons (C-3, C-6, C-3a, C-7a) requires 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to bridge the functional groups to the core scaffold.
Key HMBC Analytical Logic:
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The OCH 3 protons (3.90 ppm) will show a strong 3J correlation exclusively to C-3 (138.0 ppm), unambiguously identifying the methoxy-bearing carbon.
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H-2 (7.40 ppm) will show 3J correlations to C-3a and C-7a , anchoring the pyrrole ring to the benzene ring.
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H-7 (8.25 ppm) will show a 3J correlation across the nitro-bearing carbon to C-5 (115.0 ppm) and to the bridgehead C-3a (122.0 ppm).
Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Conclusion
The spectroscopic profiling of 3-methoxy-6-nitro-1H-indole requires a rigorous synthesis of experimental technique and theoretical physical chemistry. By understanding the causal relationships between the electron-donating methoxy group and the electron-withdrawing nitro group, researchers can confidently assign the 1 H and 13 C NMR spectra. Adhering to the self-validating protocols and 2D HMBC strategies outlined in this guide ensures absolute structural certainty, paving the way for advanced drug development and synthetic modification.
References
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Title: Heumann Indole Flow Chemistry Process Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: Exploring an Anomaly: The Synthesis of 7,7'-Diazaindirubin through a 7-Azaindoxyl Intermediate Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
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Title: Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
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Title: Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines Source: Journal of Spectroscopy (via ResearchGate) URL: [Link]
